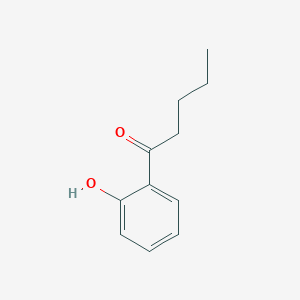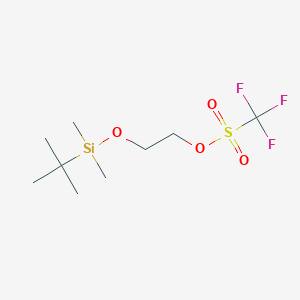
2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate
Vue d'ensemble
Description
2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate is an organic compound with the molecular formula C9H19F3O4SSi . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process .
Molecular Structure Analysis
The InChI string of 2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate isInChI=1S/C9H19F3O4SSi/c1-8(2,3)18(4,5)16-7-6-15-17(13,14)9(10,11)12/h6-7H2,1-5H3 . The Canonical SMILES is CC(C)(C)Si(C)OCCOS(=O)(=O)C(F)(F)F . The compound contains a total of 36 bonds, including 17 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, and 1 sulfonate . Physical And Chemical Properties Analysis
The molecular weight of 2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate is 308.39 g/mol . It has a density of 1.172 , and a boiling point of 253℃ . The compound has 0 hydrogen bond donor count, 7 hydrogen bond acceptor count, and 6 rotatable bond count .Applications De Recherche Scientifique
Use in Synthesis of Complex Molecules
Field
Application
TBDMS-protected compounds are used in the total synthesis of complex molecules such as (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A .
Method
The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Typically, the TBDMS group is introduced to protect a reactive hydroxyl group during the synthesis. After the necessary reactions have been performed, the TBDMS group can be removed to reveal the original hydroxyl group.
Results
The use of TBDMS-protected compounds in these syntheses has allowed for the successful production of these complex molecules .
Use in Cross-Linking Reactions
Field
Application
TBDMS-protected compounds can act as cross-linking reagents .
Method
In a typical cross-linking reaction, the TBDMS-protected compound would be mixed with the polymer solution. The mixture would then be heated to initiate the cross-linking reaction.
Results
The use of TBDMS-protected compounds as cross-linking reagents can result in polymers with improved mechanical properties .
Use in Cope Rearrangement
Application
TBDMS-protected compounds are used in Cope rearrangement, a type of organic reaction .
Method
The Cope rearrangement involves heating a substrate in the presence of a TBDMS-protected compound. The heat initiates the rearrangement of the substrate’s molecular structure.
Results
The use of TBDMS-protected compounds in Cope rearrangement can lead to the formation of new organic compounds .
Use as a PEG Amine Linker
Field
Application
“2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate” is used as a novel tert-butyl dimethylsilyl (TBDMS) protected PEG amine linker .
Method
The specific methods of application or experimental procedures would depend on the particular experiment being performed. Typically, the TBDMS group is introduced to protect a reactive group during the synthesis. After the necessary reactions have been performed, the TBDMS group can be removed to reveal the original group.
Results
Use in Chalcogenide-Morita-Baylis-Hillman Reaction
Application
TBDMS-protected compounds are used in chalcogenide-Morita-Baylis-Hillman reaction .
Method
The chalcogenide-Morita-Baylis-Hillman reaction involves heating a substrate in the presence of a TBDMS-protected compound. The heat initiates the rearrangement of the substrate’s molecular structure.
Results
The use of TBDMS-protected compounds in chalcogenide-Morita-Baylis-Hillman reaction can lead to the formation of new organic compounds .
Use as a Protecting Group
Application
The tert-butyldimethylsilyloxy group is approximately 10^4 times more hydrolytically stable than trimethylsilyl ethers, making it more suitable as a protecting group .
Method
The TBDMS group is introduced to protect a reactive hydroxyl group during the synthesis. After the necessary reactions have been performed, the TBDMS group can be removed to reveal the original hydroxyl group.
Results
The use of TBDMS-protected compounds as protecting groups can result in the successful synthesis of complex organic compounds .
Use as Organic Synthesis Intermediate
Application
“2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate” is used as an organic synthesis intermediate .
Method
The specific methods of application or experimental procedures would depend on the particular experiment being performed. Typically, the compound is introduced in a reaction to facilitate the formation of a desired product.
Results
The use of this compound as an organic synthesis intermediate can result in the successful production of various organic compounds .
Use as Pharmaceutical Intermediate
Field
Application
“2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate” is used as a pharmaceutical intermediate .
Method
The specific methods of application or experimental procedures would depend on the particular drug synthesis being performed. Typically, the compound is introduced in a reaction to facilitate the formation of a desired pharmaceutical product.
Results
The use of this compound as a pharmaceutical intermediate can result in the successful production of various pharmaceutical compounds .
Propriétés
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxyethyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19F3O4SSi/c1-8(2,3)18(4,5)16-7-6-15-17(13,14)9(10,11)12/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUWFQBUGWHIMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19F3O4SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576730 | |
| Record name | 2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate | |
CAS RN |
164162-36-1 | |
| Record name | 2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

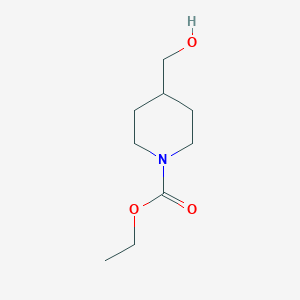
![7-(4-Nitro-1,2,5-oxadiazol-3-yl)-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene](/img/structure/B180248.png)
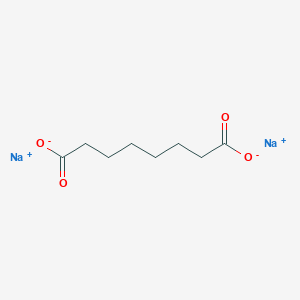

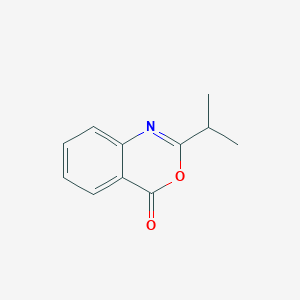
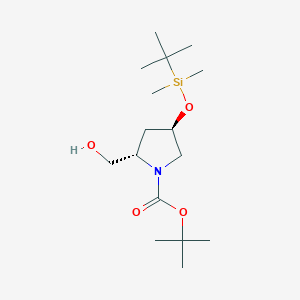
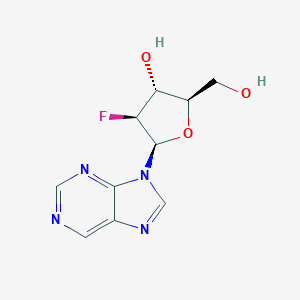
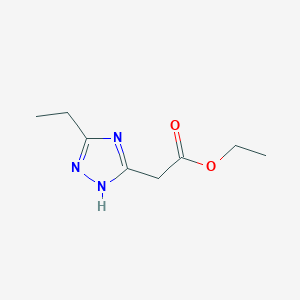

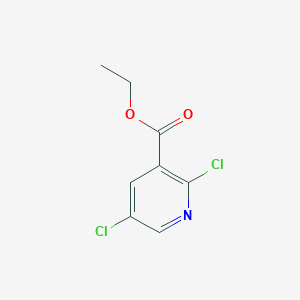
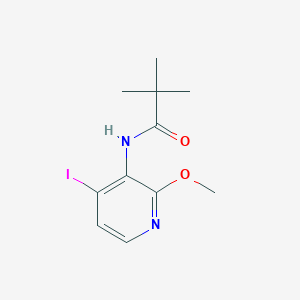
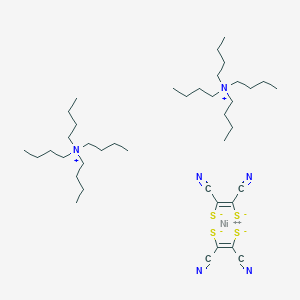
![1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B180276.png)
